N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide - 2034262-88-7

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Catalog Number: EVT-3129615
CAS Number: 2034262-88-7
Molecular Formula: C18H12F3N5O2S
Molecular Weight: 419.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

Compound Description: This series of compounds share a common [, , ]triazolo[4,3-b]pyridazine core with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide. These derivatives were synthesized and evaluated for their antimicrobial activity. []

Relevance: The core structure of these derivatives, [, , ]triazolo[4,3-b]pyridazine, is also present in N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, making them structurally related. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that was under clinical development for treating solid tumors. It was withdrawn due to species-dependent toxicity, specifically causing renal complications in humans. []

Relevance: While SGX523 possesses a quinoline moiety instead of a benzamide and a different substitution pattern on the [, , ]triazolo[4,3-b]pyridazine core, it shares this core structure with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, highlighting the importance of understanding the potential toxicological implications of this core. []

Relevance: Compound 1 shares a similar structure with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, featuring a [, , ]triazolo[4,3-b]pyridazine core linked to a substituted aromatic ring (naphthyridine in Compound 1, benzamide in the target compound). This structural similarity makes it valuable to compare their potential metabolic liabilities and toxicity profiles. []

Relevance: Both Compound 2 and N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide belong to the same class of compounds containing a [, , ]triazolo[4,3-b]pyridazine core linked to a substituted aromatic ring. Studying Compound 2's metabolic profile can offer insights into mitigating potential toxicity risks associated with this structural class, including the target compound. []

Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric heterocycles, namely isoxazole and pyrazole. This modification successfully reduced bioactivation while maintaining desirable pharmacokinetic and pharmacodynamic properties. []

Relevance: Although not directly containing the [, , ]triazolo[4,3-b]pyridazine core, these analogs highlight a valuable strategy for potentially reducing the bioactivation and toxicity of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide. Replacing the thiophene ring in the target compound with bioisosteric heterocycles like isoxazole or pyrazole could potentially mitigate similar metabolic liabilities. []

Properties

CAS Number

2034262-88-7

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

Molecular Formula

C18H12F3N5O2S

Molecular Weight

419.38

InChI

InChI=1S/C18H12F3N5O2S/c19-18(20,21)28-12-4-1-3-11(9-12)17(27)22-10-16-24-23-15-7-6-13(25-26(15)16)14-5-2-8-29-14/h1-9H,10H2,(H,22,27)

InChI Key

JLKMTRFIRGLROT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.